Cas no 134556-85-7 (22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506)

22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 is a chemically modified derivative of FK-506 (tacrolimus), featuring selective hydroxyl and silyl ether protections. The tert-butyldimethylsilyl (TBS) and trimethylsilyl (TMS) groups enhance stability and solubility, making the compound suitable for synthetic and pharmacological studies. These modifications allow controlled deprotection strategies, facilitating targeted functionalization while preserving the core macrolide structure. The compound is particularly valuable in medicinal chemistry research for probing structure-activity relationships or as an intermediate in the synthesis of FK-506 analogs. Its tailored protections enable precise manipulation, offering researchers a versatile tool for developing immunosuppressive or neuroregenerative agents.
22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 structure
134556-85-7 structure
商品名:22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506
CAS番号:134556-85-7
MF:C53H93NO12Si2
メガワット:992.47600
CID:1058754
PubChem ID:156588070

22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 化学的及び物理的性質

名前と識別子

    • 22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506
    • 33-O-tert.butyldimethylsilyl-22(S)-dihydro-26-O-trimethylsilyl-iso-FK-506
    • 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506
    • 134556-85-7
    • (16Z)-12-[5-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione
    • インチ: InChI=1S/C50H89NO12Si2/c1-31-20-22-37(52)30-40(35(5)44(63-64(12,13)14)33(3)27-36-21-23-39(41(29-36)57-9)62-65(15,16)49(6,7)8)60-48(55)38-19-17-18-24-51(38)47(54)46(53)50(56)34(4)28-43(59-11)45(61-50)42(58-10)26-32(2)25-31/h20,27,32,34-45,52,56H,17-19,21-26,28-30H2,1-16H3/b31-20-,33-27?
    • InChIKey: GZSLPFGJFXLWTP-DNDAFEBMSA-N
    • ほほえんだ: CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(CC=C(C1)C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)O)C)OC)OC

計算された属性

  • せいみつぶんしりょう: 991.62400
  • どういたいしつりょう: 951.59233034g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 12
  • 重原子数: 65
  • 回転可能化学結合数: 12
  • 複雑さ: 1660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 14
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 160Ų

じっけんとくせい

  • ようかいど: Chloroform, Dichloromethane
  • PSA: 159.52000
  • LogP: 9.25740

22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 セキュリティ情報

  • ちょぞうじょうけん:Hygroscopic, -20?C Freezer, Under Inert Atmosphere

22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H956305-1mg
22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506
134556-85-7
1mg
$236.00 2023-05-18
TRC
H956305-10mg
22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506
134556-85-7
10mg
$1860.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-488288-1mg
22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506,
134556-85-7
1mg
¥3234.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-488288-1 mg
22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506,
134556-85-7
1mg
¥3,234.00 2023-07-11

22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 合成方法

22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 関連文献

22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506に関する追加情報

Comprehensive Analysis of 22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 (CAS No. 134556-85-7)

The compound 22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 (CAS No. 134556-85-7) is a chemically modified derivative of the well-known immunosuppressant FK-506 (Tacrolimus). This derivative is designed to enhance stability and bioavailability through the introduction of protective silyl groups, specifically tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) moieties. These modifications are critical in pharmaceutical research, particularly in the development of prodrugs and analogs with improved pharmacokinetic properties.

In recent years, the scientific community has shown increasing interest in FK-506 derivatives due to their potential applications in autoimmune diseases, organ transplantation, and neuroprotection. The 22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 variant stands out for its unique structural features, which may offer advantages in drug delivery and metabolic stability. Researchers are particularly intrigued by its potential to cross the blood-brain barrier, a topic frequently searched in relation to neurotherapeutic agents and central nervous system (CNS) drug development.

The synthesis of 22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 involves multi-step organic transformations, including selective silylation of hydroxyl groups. This process is often discussed in the context of protecting group chemistry and steric hindrance effects, which are key considerations in modern synthetic organic chemistry. The compound’s CAS No. 134556-85-7 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory documentation.

From a therapeutic perspective, the iso-FK-506 scaffold has garnered attention for its potential to modulate calcineurin inhibition with reduced side effects compared to the parent compound. This aligns with current trends in personalized medicine and targeted therapy, where minimizing off-target effects is paramount. Online searches often highlight questions about the structure-activity relationship (SAR) of FK-506 analogs, making this derivative a subject of ongoing investigation.

In addition to its pharmacological potential, 22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 is also studied for its physicochemical properties. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to characterize its purity and stability. These methods are frequently searched by chemists and quality control professionals, reflecting the compound’s relevance in pharmaceutical analysis.

The growing demand for innovative immunosuppressants and neuroprotective agents has positioned CAS No. 134556-85-7 as a compound of significant interest. Its development parallels advancements in bioconjugation and drug formulation, areas that dominate discussions in both academic and industrial settings. As research progresses, this derivative may pave the way for novel therapies addressing unmet medical needs.

In summary, 22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 represents a promising candidate in the realm of modified immunosuppressants. Its unique chemical attributes and potential therapeutic benefits make it a focal point for researchers exploring drug optimization and disease-modifying strategies. With continued investigation, this compound could contribute significantly to the future of precision medicine and advanced therapeutics.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd